molecular formula C6H14ClNO2 B13905581 4-Aminooxepan-3-ol;hydrochloride

4-Aminooxepan-3-ol;hydrochloride

Katalognummer: B13905581
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: DZXBJTPSENPINR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminooxepan-3-ol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt form of 4-aminooxepan-3-ol, which is an oxepane derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminooxepan-3-ol;hydrochloride typically involves the following steps:

    Formation of Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of 4-aminooxepan-3-ol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processing, which allows for efficient and reproducible synthesis on a large scale . This method ensures high purity and yield, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminooxepan-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxepane derivatives, amine derivatives, and functionalized oxepanes.

Wissenschaftliche Forschungsanwendungen

4-Aminooxepan-3-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Aminooxepan-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminooxepane-3-ol: The parent compound without the hydrochloride salt.

    Oxepane Derivatives: Other oxepane-based compounds with different functional groups.

    Amino Alcohols: Compounds with similar amino and hydroxyl functional groups.

Uniqueness

4-Aminooxepan-3-ol;hydrochloride is unique due to its specific oxepane ring structure combined with an amino group and its hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

4-aminooxepan-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-5-2-1-3-9-4-6(5)8;/h5-6,8H,1-4,7H2;1H

InChI-Schlüssel

DZXBJTPSENPINR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(COC1)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.